![molecular formula C16H15N3O3 B14122126 2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole CAS No. 1018164-93-6](/img/structure/B14122126.png)
2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylphenol and 5-nitro-1H-benzimidazole.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole compounds.
科学的研究の応用
2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-[(3,4-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one
- 2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid
Uniqueness
2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1018164-93-6 |
|---|---|
分子式 |
C16H15N3O3 |
分子量 |
297.31 g/mol |
IUPAC名 |
2-[(3,4-dimethylphenoxy)methyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C16H15N3O3/c1-10-3-5-13(7-11(10)2)22-9-16-17-14-6-4-12(19(20)21)8-15(14)18-16/h3-8H,9H2,1-2H3,(H,17,18) |
InChIキー |
SPODXFKBZKQZNN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


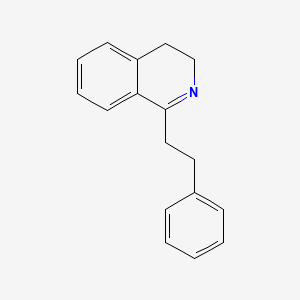
![9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione](/img/structure/B14122059.png)
![Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14122067.png)

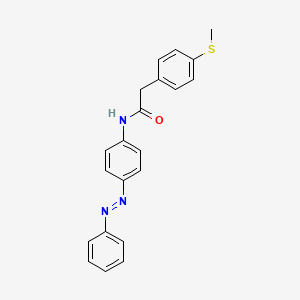

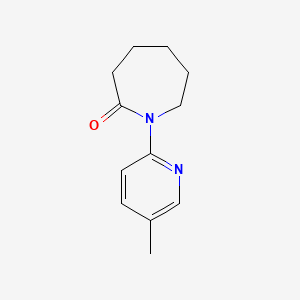

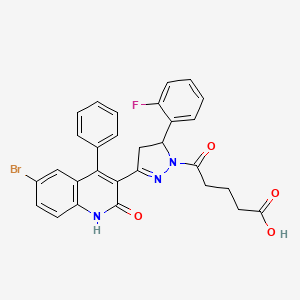
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122111.png)
![(7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14122113.png)
![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
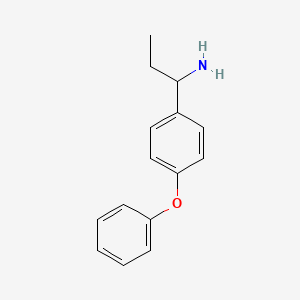
![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
